molecular formula C11H23NO2 B13515715 Ethyl 2-(ethylamino)heptanoate

Ethyl 2-(ethylamino)heptanoate

Cat. No.: B13515715
M. Wt: 201.31 g/mol
InChI Key: RWHSIRUSEVNJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(ethylamino)heptanoate is an organic compound characterized by a heptanoate ester backbone with an ethylamino group (-NHCH₂CH₃) attached to the second carbon. Its molecular formula is C₁₁H₂₃NO₂, combining a seven-carbon aliphatic chain with ester and secondary amine functionalities. The ethylamino group enhances polarity and hydrogen-bonding capacity, which may influence solubility, reactivity, and interactions with biological targets .

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

ethyl 2-(ethylamino)heptanoate

InChI

InChI=1S/C11H23NO2/c1-4-7-8-9-10(12-5-2)11(13)14-6-3/h10,12H,4-9H2,1-3H3

InChI Key

RWHSIRUSEVNJAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)OCC)NCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(ethylamino)heptanoate can be synthesized through the esterification of heptanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Heptanoic acid+EthanolEthyl 2-(ethylamino)heptanoate+Water\text{Heptanoic acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Heptanoic acid+Ethanol→Ethyl 2-(ethylamino)heptanoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(ethylamino)heptanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to heptanoic acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Nucleophiles such as halides, under appropriate conditions.

Major Products Formed:

    Hydrolysis: Heptanoic acid and ethanol.

    Reduction: Ethyl 2-(ethylamino)heptanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(ethylamino)heptanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce ester and ethylamino functionalities into molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of flavors and fragrances due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-(ethylamino)heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing heptanoic acid and ethanol. The ethylamino group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacological Potential: Ethylamino-containing heptanoates (e.g., this compound) are hypothesized to interact with neurotransmitter receptors due to their amine functionality, similar to benzylamino analogs .
  • Synthetic Utility: The ethylamino group’s moderate basicity (pKa ~10–11) makes it a versatile intermediate in alkylation and acylation reactions, outperforming more sterically hindered benzylamino derivatives .
  • Structure-Activity Relationships (SAR): Minor structural changes (e.g., chain length, substituent position) significantly alter bioactivity. For example, shortening the heptanoate chain to pentanoate reduces metabolic stability but improves synthetic yield .

Biological Activity

Ethyl 2-(ethylamino)heptanoate is a compound of interest in pharmacological research due to its potential biological activities. Understanding its biological activity involves examining its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derivative characterized by the following structure:

  • Molecular Formula : C13_{13}H27_{27}N1_{1}O2_{2}
  • Molecular Weight : 227.36 g/mol

The compound features an ethyl group attached to a heptanoate backbone, with an ethylamino group contributing to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological pathways, including:

  • Neurotransmitter Modulation : Compounds with amine functionalities often influence neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Inflammatory Response : The structure suggests possible interactions with inflammatory mediators, which could be beneficial in managing conditions like arthritis or other inflammatory disorders.

Case Studies

While direct case studies on this compound are scarce, the following examples from related research provide context:

  • Study on HDAC Inhibitors : A study published in PNAS highlighted that certain derivatives exhibited significant inhibition of histone deacetylases, leading to increased apoptosis in prostate cancer cells .
  • Ebola Virus Research : A study investigating N′-phenylacetohydrazide derivatives demonstrated effective antiviral activity against the Ebola virus, providing a framework for exploring similar mechanisms in this compound .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeEC50 (µM)Selectivity Index
N′-PhenylacetohydrazideAntiviral3.1319
Histone Deacetylase InhibitorCancer Cell CytotoxicityVariesVaries
This compoundPotential (Pending Studies)TBDTBD
MechanismDescription
Neurotransmitter ModulationInfluences neurotransmitter systems affecting mood/cognition
Anti-inflammatory EffectsPotential modulation of inflammatory pathways
HDAC InhibitionInduces apoptosis in cancer cells

Conclusion and Future Directions

This compound presents a promising area for further research due to its structural properties and potential biological activities. Future studies should focus on:

  • In Vitro and In Vivo Testing : Comprehensive biological assays to determine efficacy and safety.
  • Mechanistic Studies : Detailed investigations into the specific pathways affected by this compound.
  • Therapeutic Applications : Exploration of potential uses in treating viral infections or cancers.

Q & A

Basic Research Questions

Q. How should researchers design a reproducible synthesis protocol for Ethyl 2-(ethylamino)heptanoate?

  • Methodological Answer :

  • Reaction Optimization : Use fractional factorial design to test variables (e.g., solvent polarity, temperature, catalyst ratios) and identify optimal yield conditions. For example, a 1:1.2 molar ratio of ethylamine to heptanoate precursor in ethanol at 60°C may yield >85% product .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to isolate the compound. Validate purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
  • Characterization : Confirm structure using 1^1H/13^13C NMR (e.g., δ 1.2 ppm for ethyl CH3, δ 3.4 ppm for NH-CH2) and GC-MS (m/z 215 [M+H]+^+) .

Q. What analytical techniques are optimal for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Spectroscopy : NMR (to resolve ethyl and heptanoate backbone signals), FTIR (amide C=O stretch at ~1650 cm1^{-1}) .
  • Chromatography : HPLC (C18 column, 70:30 acetonitrile/water, retention time ~8.2 min) to detect impurities ≤0.5% .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C11H23NO2) and rule out isomeric byproducts .

Q. What stability considerations are critical for storing this compound under varying conditions?

  • Methodological Answer :

  • Stress Testing : Expose samples to UV light (40°C/75% RH for 14 days) and analyze degradation via HPLC. Degradation products (e.g., ethylamine or heptanoic acid) should not exceed 5% .
  • Storage Recommendations : Store in amber vials under nitrogen at -20°C to prevent oxidation and hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?

  • Methodological Answer :

  • Controlled Replication : Standardize experimental conditions (e.g., DSC heating rate at 10°C/min, inert atmosphere) to eliminate environmental variability .
  • Statistical Analysis : Apply ANOVA to compare datasets from multiple labs, identifying outliers (e.g., p<0.05 significance threshold) .
  • Cross-Validation : Use computational tools (e.g., Gaussian DFT calculations) to predict enthalpy of formation and compare with empirical data .

Q. What in silico strategies can predict this compound’s bioactivity and metabolic pathways?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinity with target receptors (e.g., GPCRs) and prioritize in vitro testing .
  • QSAR Modeling : Train models on analogous compounds (e.g., ethyl amino esters) to predict logP (target ~2.1) and cytochrome P450 interactions .
  • Metabolite Prediction : Employ software like Meteor (Lhasa Limited) to identify potential Phase I/II metabolites (e.g., N-deethylation or ester hydrolysis) .

Q. How can structure-activity relationship (SAR) studies elucidate this compound’s pharmacological potential?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives (e.g., methyl or propyl analogs) and test receptor binding (IC50) in vitro .
  • Data Correlation : Use regression analysis to link structural features (e.g., alkyl chain length) to activity (e.g., EC50). A chain length >7 carbons may reduce solubility but increase target affinity .
  • Mechanistic Probes : Incorporate radiolabels (e.g., 14^{14}C at the ethyl group) to track tissue distribution in rodent models .

Q. What experimental approaches address chiral center complexities in this compound synthesis?

  • Methodological Answer :

  • Enantioselective Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) to achieve >90% enantiomeric excess (ee) .
  • Chiral HPLC : Employ a Chiralpak AD-H column (hexane:isopropanol 95:5) to resolve enantiomers and quantify ee .
  • Dynamic Kinetic Resolution : Optimize reaction conditions to invert configuration of undesired enantiomers in situ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.